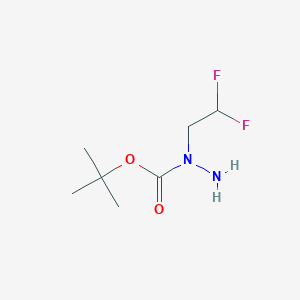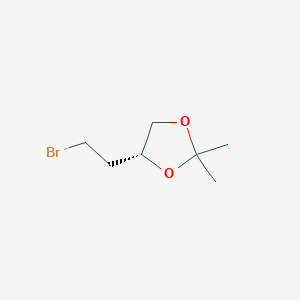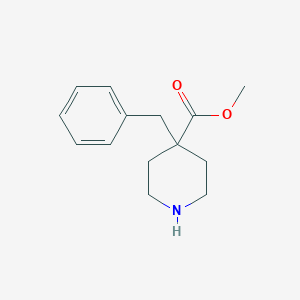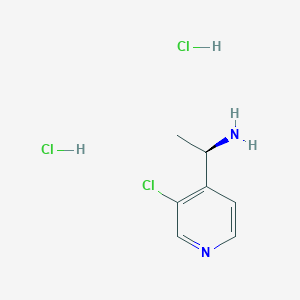
(1R)-1-(3-chloropyridin-4-yl)ethan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(3-chloropyridin-4-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of chloropyridines. It is characterized by the presence of a chlorine atom attached to the pyridine ring and an amine group attached to an ethan-1-amine backbone. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-chloropyridin-4-yl)ethan-1-amine dihydrochloride typically involves the chlorination of pyridine derivatives. One common method is the reaction of pyridine with chlorine gas under controlled conditions to produce chloropyridine intermediates . These intermediates can then be further reacted with ethan-1-amine to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes followed by amination reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3-chloropyridin-4-yl)ethan-1-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloropyridine moiety to a pyridine ring.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced pyridine derivatives, and substituted pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1R)-1-(3-chloropyridin-4-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of (1R)-1-(3-chloropyridin-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: Used in the production of fungicides and insecticides.
3-Chloropyridine: An intermediate in the synthesis of pharmaceuticals.
4-Chloropyridine: Utilized in the development of agrochemicals
Uniqueness
(1R)-1-(3-chloropyridin-4-yl)ethan-1-amine dihydrochloride is unique due to its specific stereochemistry and the presence of both a chlorine atom and an amine group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H11Cl3N2 |
|---|---|
Molecular Weight |
229.5 g/mol |
IUPAC Name |
(1R)-1-(3-chloropyridin-4-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C7H9ClN2.2ClH/c1-5(9)6-2-3-10-4-7(6)8;;/h2-5H,9H2,1H3;2*1H/t5-;;/m1../s1 |
InChI Key |
WWQCRSHZPIFKTI-ZJIMSODOSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=NC=C1)Cl)N.Cl.Cl |
Canonical SMILES |
CC(C1=C(C=NC=C1)Cl)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,7aS)-hexahydropyrano[4,3-b]pyrrole-3a(4H)-carboxylic acid](/img/structure/B13508545.png)
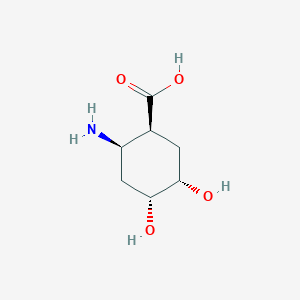
![2-{1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperidin-4-yl}acetonitrile](/img/structure/B13508564.png)
![[(2-Isocyanoethoxy)methyl]benzene](/img/structure/B13508566.png)
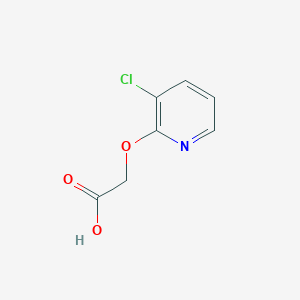

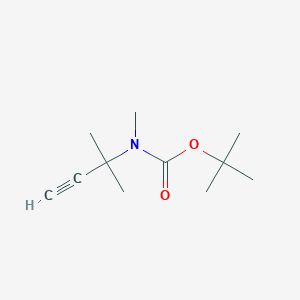
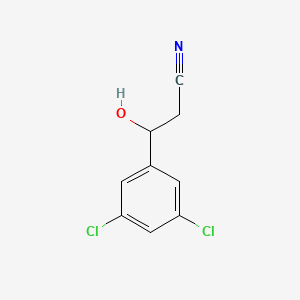
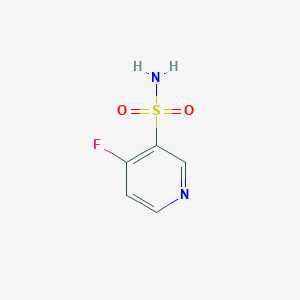

![1-[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13508625.png)
